molecular formula C14H15FN6O2 B2727696 (4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide CAS No. 1645441-14-0

(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide

Cat. No.: B2727696
CAS No.: 1645441-14-0
M. Wt: 318.312
InChI Key: DHBXORBXLVKHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced via nitration, the fluoro group via halogenation, and the triazole ring via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the phenyl ring. The presence of the nitro group, which is a strong electron-withdrawing group, would likely affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. For example, the nitro group could undergo reduction to an amine, the fluoro group could be displaced in a nucleophilic aromatic substitution reaction, and the triazole ring could participate in click chemistry reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro and fluoro groups could increase its reactivity and polarity .

Scientific Research Applications

Pharmacokinetics and Metabolism

A study focused on the pharmacokinetics and metabolism of S-1, a compound part of a series of potent selective androgen receptor modulators, showing promise as a therapeutic agent. The study aimed to understand the molecular properties and metabolic profile of this compound in rats to inform its preclinical development, noting rapid absorption, slow clearance, moderate distribution, and extensive metabolism (Wu et al., 2006).

Metabolite Detection

Another study identified a new N-oxidized metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, in human liver microsomes and the urine of prostate cancer patients. This work contributes to understanding the metabolic pathways of flutamide, including the formation of potentially reactive toxic metabolites, which could have implications for drug design and safety assessments (Goda et al., 2006).

Synthesis and Antimicrobial Activities

Research into the synthesis of eperezolid-like molecules, including the preparation of compounds from 3,4-difluoro nitrobenzene, explored their antimicrobial activities. This study showcases the potential of such compounds in developing new antimicrobial agents, with some showing high activity against Mycobacterium smegmatis (Yolal et al., 2012).

Anticancer and Antioxidant Properties

An investigation into triazolo-thiadiazoles revealed in vitro antioxidant properties and anticancer activity in Hep G2 cells. These compounds, including one with a fluorophenyl group, demonstrated potential as antioxidants and anticancer agents, suggesting applications in cancer treatment and prevention (Sunil et al., 2010).

Optical Properties for Biomedical Applications

A study on indolizino[3,2-c]quinolines, a new class of fluorophores, highlighted their synthesis and desirable optical properties. These compounds, developed through oxidative Pictet-Spengler cyclization, are promising candidates for fluorescent probes in biomedical applications, showcasing the role of structural motifs similar to "(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide" in developing novel diagnostic tools (Park et al., 2015).

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2/c1-10(2)6-20-14(17-9-18-20)7-19(8-16)11-3-4-12(15)13(5-11)21(22)23/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBXORBXLVKHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.